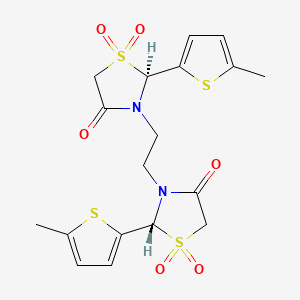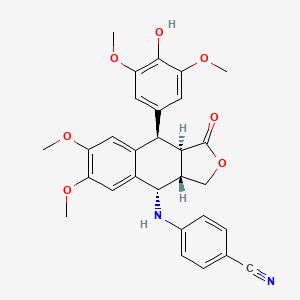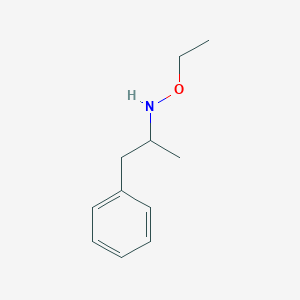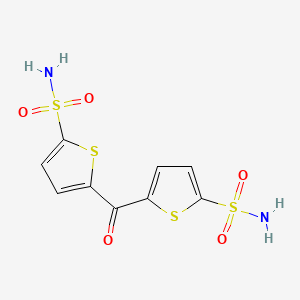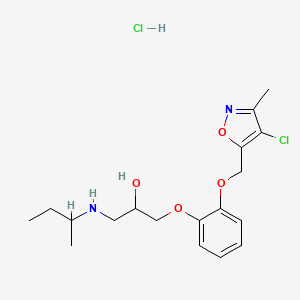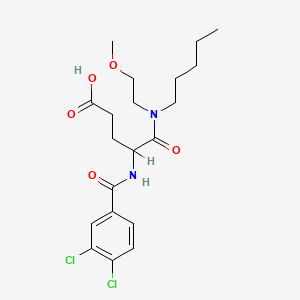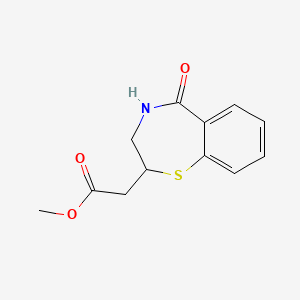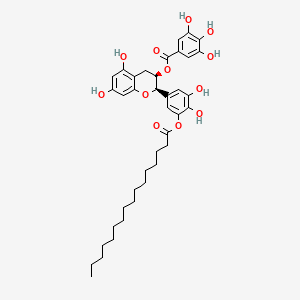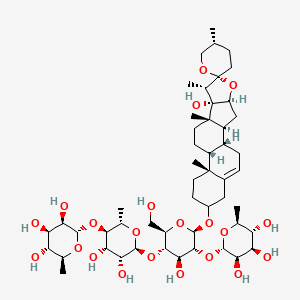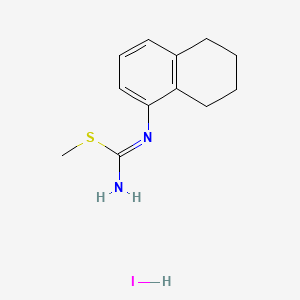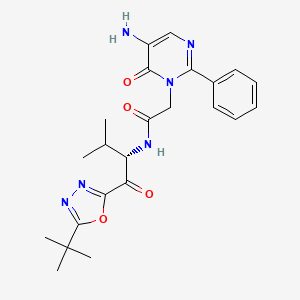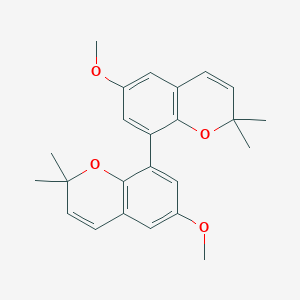
6,6'-Dimethoxy-2,2,2',2'-tetramethyl-8,8'-bi-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Dimethoxy-2,2,2’,2’-tetramethyl-8,8’-bi-2H-1-benzopyran is a chemical compound with the molecular formula C24H26O4 and a molecular weight of 378.4608 g/mol . This compound is characterized by its achiral nature and lack of defined stereocenters . It is also known by its systematic name, 8,8’-bi-2H-1-benzopyran, 6,6’-dimethoxy-2,2,2’,2’-tetramethyl- .
Preparation Methods
The synthetic routes for 6,6’-dimethoxy-2,2,2’,2’-tetramethyl-8,8’-bi-2H-1-benzopyran typically involve the use of various coupling reactions. Common methods include:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
These reactions often require specific ligands and catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
6,6’-Dimethoxy-2,2,2’,2’-tetramethyl-8,8’-bi-2H-1-benzopyran undergoes various types of chemical reactions, including:
- Oxidation : This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
- Substitution : This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6,6’-Dimethoxy-2,2,2’,2’-tetramethyl-8,8’-bi-2H-1-benzopyran has various applications in scientific research, including:
- Chemistry : It is used as a building block in the synthesis of more complex molecules.
- Biology : It is studied for its potential biological activities and interactions with biomolecules.
- Medicine : It is investigated for its potential therapeutic properties and as a lead compound for drug development.
- Industry : It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 6,6’-dimethoxy-2,2,2’,2’-tetramethyl-8,8’-bi-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in biological systems or chemical reactions. Generally, it may interact with enzymes, receptors, or other biomolecules to exert its effects .
Comparison with Similar Compounds
6,6’-Dimethoxy-2,2,2’,2’-tetramethyl-8,8’-bi-2H-1-benzopyran can be compared with other similar compounds, such as:
- 8,8’-Bis(6-methoxy-2,2-dimethylchromene)
- 2H-1-Benzopyran, 3,4-dihydro-
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of 6,6’-dimethoxy-2,2,2’,2’-tetramethyl-8,8’-bi-2H-1-benzopyran lies in its specific substitution pattern and the resulting chemical behavior.
Properties
CAS No. |
80943-34-6 |
|---|---|
Molecular Formula |
C24H26O4 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
6-methoxy-8-(6-methoxy-2,2-dimethylchromen-8-yl)-2,2-dimethylchromene |
InChI |
InChI=1S/C24H26O4/c1-23(2)9-7-15-11-17(25-5)13-19(21(15)27-23)20-14-18(26-6)12-16-8-10-24(3,4)28-22(16)20/h7-14H,1-6H3 |
InChI Key |
GEXYILDOMGMFQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=CC(=C2)OC)C3=CC(=CC4=C3OC(C=C4)(C)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


